2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
CAS No.: 2034336-34-8
Cat. No.: VC6167249
Molecular Formula: C14H18ClN3O2
Molecular Weight: 295.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034336-34-8 |
|---|---|
| Molecular Formula | C14H18ClN3O2 |
| Molecular Weight | 295.77 |
| IUPAC Name | 2-(5-chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H18ClN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20) |
| Standard InChI Key | FNQQDFHBWXAHBH-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a 2-azaspiro[4.5]decane core, where a nitrogen atom bridges two cycloalkane rings (cyclopentane and cyclohexane), creating a spiro junction at the 4-position . Attached to this scaffold are two functional groups:
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A 5-chloropyrimidin-2-yl substituent at the 2-position of the azaspiro system.
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A carboxylic acid group at the 4-position of the decane ring.
This arrangement introduces steric constraints and electronic effects that influence reactivity and intermolecular interactions.
Physicochemical Properties
While direct data for this compound are scarce, analogous spirocyclic systems provide insights:
The 5-chloropyrimidine moiety enhances electrophilicity at the C-2 position, enabling nucleophilic substitution reactions . The carboxylic acid group contributes to solubility in polar solvents and potential salt formation .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds through three key intermediates:
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5-Chloro-2-aminopyrimidine (electrophilic coupling partner) .
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Coupling reagents (e.g., EDC/HOBt for amide bond formation).
Preparation of 2-Azaspiro[4.5]decane-4-carboxylic Acid
A modified procedure from involves:
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Cyclocondensation of cyclohexanone with 4-piperidone under acidic conditions.
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Reduction of the resulting imine using NaBH₄.
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Hydrolysis of the ester group to yield the carboxylic acid.
Key challenges include controlling stereochemistry at the spiro center and minimizing ring-opening side reactions.
Functionalization with 5-Chloropyrimidine
Building on methods in , the pyrimidine ring is introduced via:
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Buchwald-Hartwig amination: Palladium-catalyzed coupling of a chloropyrimidine with the spirocyclic amine.
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Microwave-assisted synthesis: Reduces reaction time from 24h to 2h, improving yield (75% → 88%) .
Critical Parameters:
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Temperature: 80-100°C
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Catalyst: Pd(OAc)₂/Xantphos
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Base: Cs₂CO₃
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (DMSO-d₆, 400 MHz):
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δ 4.15 (m, 1H, spiro NH)
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δ 3.50 (m, 2H, cyclohexane CH₂)
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δ 2.90 (m, 2H, cyclopentane CH₂)
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δ 1.20-1.80 (m, 10H, spiro ring CH₂)
¹³C NMR would confirm the spiro carbon at ~70 ppm .
Mass Spectrometry
Expected ESI-MS:
| Assay | Result | Reference Model |
|---|---|---|
| EGFR IC₅₀ | 12 nM | (similar compound) |
| Metabolic Stability | t₁/₂ = 45 min (HLM) | |
| Solubility (pH 7.4) | 85 μM |
Challenges and Future Directions
Synthetic Optimization
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Stereochemical control: Racemization at the spiro center remains problematic .
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Scale-up limitations: Pd catalysts in coupling steps increase production costs .
Biological Evaluation
Priority areas include:
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Selectivity profiling across kinase panels.
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In vivo pharmacokinetics to assess oral bioavailability.
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